8-Hydroxy-7-iodoquinolinesulphonic acid
Description
Historical Development and Evolution of Quinoline (B57606) Chemistry
The journey of quinoline chemistry began in 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govresearchgate.net This discovery marked the entry of a new class of heterocyclic aromatic compounds into the scientific world, characterized by a fused benzene (B151609) and pyridine (B92270) ring system. Initially, coal tar was the primary source for obtaining quinoline. researchgate.net However, the demand for quinoline and its derivatives in various applications, including the synthesis of dyes and medicinal agents, spurred the development of synthetic methodologies.
Several named reactions have become fundamental to the synthesis of the quinoline scaffold. rsc.org These include:
Skraup Synthesis (1880): This reaction involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822). rsc.org
Combes Quinoline Synthesis (1888): This method utilizes the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure. rroij.com
Friedländer Synthesis (1882): This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov
These and other synthetic routes have provided chemists with the tools to create a wide variety of substituted quinolines, paving the way for extensive exploration of their chemical and biological properties. rsc.org The versatility of the quinoline ring system has made it a "privileged structure" in medicinal chemistry and materials science. mdpi.com
The Significance of 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry
Within the broad family of quinoline compounds, 8-hydroxyquinoline and its derivatives stand out due to their unique chemical properties and wide-ranging applications. 8-Hydroxyquinoline, also known as oxine, is a powerful chelating agent. researchgate.net The proximity of the hydroxyl group at the 8-position to the nitrogen atom in the pyridine ring allows it to form stable complexes with a multitude of metal ions. researchgate.net This chelating ability is central to many of its applications.
The significance of 8-hydroxyquinoline derivatives spans several scientific disciplines:
Analytical Chemistry: The formation of distinctly colored and often fluorescent metal complexes makes 8-hydroxyquinoline and its derivatives invaluable reagents for the detection and quantification of metal ions. researchgate.netnih.gov
Medicinal Chemistry: 8-Hydroxyquinoline derivatives have been investigated for a wide array of therapeutic properties, including antimicrobial, antifungal, anticancer, and neuroprotective activities. nih.govnih.gov Their biological effects are often linked to their ability to interact with metal ions that are essential for the function of various enzymes. mdpi.com
Materials Science: Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). rroij.commdpi.com
Agriculture: Certain 8-hydroxyquinoline derivatives have been utilized as fungicides and pesticides. rroij.com
The ability to introduce various substituents onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of its properties, leading to the development of compounds with enhanced selectivity and efficacy for specific applications. nih.gov
Specific Focus on 8-Hydroxy-7-iodoquinolinesulphonic acid: A Multidisciplinary Research Perspective
This compound, also known by synonyms such as Ferron and Iodoxyquinolinesulfonic acid, is a prime example of a functionalized 8-hydroxyquinoline derivative with specific applications in research. researchgate.netresearchgate.net The introduction of an iodine atom at the 7-position and a sulphonic acid group at the 5-position modifies the electronic properties and solubility of the parent 8-hydroxyquinoline molecule.
The primary and most well-documented application of this compound is in the field of analytical chemistry . It serves as a highly effective colorimetric and spectrophotometric reagent for the determination of ferric iron (Fe(III)). rsc.orgresearchgate.netnih.gov The reaction between the compound and Fe(III) ions forms a stable, colored complex, allowing for the quantitative analysis of iron in various samples. This application leverages the inherent chelating ability of the 8-hydroxyquinoline core, with the substituents enhancing its utility for this specific analytical purpose. rsc.org
Beyond its established role in analytical chemistry, research has explored other potential applications:
Biofortification: Studies have investigated the use of this compound as an organic source of iodine for the biofortification of crops, such as potatoes. Research has shown its effectiveness in increasing the iodine content of potato tubers.
Precursor for Synthesis: This compound serves as a starting material for the synthesis of novel derivatives. For instance, it can be converted into 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, a key intermediate for creating a series of new sulfonamide derivatives with potential antimicrobial activities. nih.gov
The following table summarizes some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₆INO₄S |
| Molecular Weight | 351.12 g/mol |
| CAS Number | 547-91-1 |
| Appearance | Yellow to orange powder/crystal |
| Melting Point | 269-270 °C (decomposes) |
Data sourced from multiple chemical suppliers and databases.
Overview of Current Research Trajectories and Future Directions
The future research landscape for quinoline derivatives, including those based on the 8-hydroxyquinoline scaffold, is vibrant and continues to expand. While research directly focused on this compound is specialized, the broader trends in the field suggest several potential future directions.
A significant area of ongoing research is the development of novel therapeutic agents . nih.govrsc.org The functionalized quinoline motif is considered an "indisputable pharmacophore" due to its presence in a wide range of bioactive compounds. rsc.org Future research will likely focus on:
Synthesis of New Derivatives: Modifying the structure of compounds like this compound to create new molecules with enhanced or novel biological activities. This includes the synthesis of new sulfonamides, hydrazones, and other derivatives with potential as antimicrobial, anticancer, or antiviral agents. nih.govnih.gov
Metal-Based Therapeutics: The chelating properties of 8-hydroxyquinolines are central to their biological activity. Future studies will likely continue to explore the therapeutic potential of their metal complexes, such as those with vanadium, for applications in anticancer and antimicrobial therapies. nih.gov
Drug Hybrids: Creating hybrid molecules that combine the 8-hydroxyquinoline scaffold with other known pharmacophores to develop multifunctional drugs, for example, agents for neurodegenerative diseases that have both metal-chelating and antioxidant properties. nih.gov
In the realm of materials science , the development of new 8-hydroxyquinoline derivatives for electronic applications remains a key research trajectory. While Alq3 is a well-established material, the synthesis of new derivatives with modified substituents could lead to OLEDs with improved efficiency, stability, and color tuning.
Furthermore, the application of these compounds in environmental and agricultural science continues to be an area of interest. Research into compounds like this compound for biofortification could expand to other crops and micronutrients. Additionally, the development of more effective and environmentally benign fungicides and pesticides based on the 8-hydroxyquinoline structure is a plausible avenue for future investigation.
Structure
3D Structure
Properties
CAS No. |
30135-95-6 |
|---|---|
Molecular Formula |
C9H8INO4S |
Molecular Weight |
353.14 g/mol |
IUPAC Name |
8-hydroxy-7-iodo-4H-quinoline-1-sulfonic acid |
InChI |
InChI=1S/C9H8INO4S/c10-7-4-3-6-2-1-5-11(16(13,14)15)8(6)9(7)12/h1,3-5,12H,2H2,(H,13,14,15) |
InChI Key |
PKSDDLOFRMVSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C2=C1C=CC(=C2O)I)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 Hydroxy 7 Iodoquinolinesulphonic Acid
Strategies for the Preparation of 8-Hydroxy-7-iodoquinolinesulphonic acid
The synthesis of this compound, also known by the common name Ferron, begins with the construction of the foundational quinoline (B57606) ring system, followed by specific functionalization reactions.
Classical and Contemporary Synthetic Approaches to Quinoline Derivatives
The quinoline scaffold is a privileged structure in organic and medicinal chemistry. nih.govrsc.org Over the centuries, numerous methods have been developed for its synthesis, which can be broadly categorized into classical name reactions and contemporary catalytic methods.
Classical methods, many of which date back to the 19th century, typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds under acidic or basic conditions. scispace.comrroij.com These foundational reactions remain relevant in modern synthesis. nih.gov
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Name | Reactants | Key Features |
|---|---|---|
| Skraup Synthesis | Aniline (B41778), Glycerol (B35011), Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | A vigorous reaction that forms quinoline itself. The glycerol dehydrates to acrolein, which undergoes a Michael addition with aniline followed by cyclization and oxidation. iipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A variation of the Skraup synthesis that is generally more reliable and uses pre-formed α,β-unsaturated aldehydes or ketones. |
| Combes Synthesis | Aniline, β-Diketone | An acid-catalyzed reaction that produces 2,4-disubstituted quinolines. iipseries.org |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with an α-Methylene Group (e.g., Ketone) | Involves a condensation reaction followed by cyclodehydration to form the quinoline ring. Can be catalyzed by acids or bases. nih.goviipseries.org |
| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound | A base-catalyzed reaction where the isatin ring is opened and then condenses with a carbonyl compound to form quinoline-4-carboxylic acids. iipseries.org |
Contemporary approaches often focus on improving efficiency, atom economy, and environmental compatibility. mdpi.com These methods frequently employ transition-metal catalysts (e.g., cobalt, copper, silver) to facilitate C-H bond activation and oxidative annulation strategies. mdpi.comorganic-chemistry.org Multicomponent reactions (MCRs), which construct complex molecules like quinolines in a single step from multiple starting materials, have also become a powerful tool in modern organic synthesis. rsc.org
Iodo- and Sulphonation Reactions in Quinoline Scaffold Modification
The specific synthesis of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid is achieved through the sequential electrophilic substitution of the 8-hydroxyquinoline (B1678124) (8-HQ) core. The hydroxyl group at position 8 is an activating group that directs incoming electrophiles to the ortho (position 7) and para (position 5) positions. nih.gov
The established synthetic route involves two key steps:
Sulfonation: The first step is the sulfonation of 8-hydroxyquinoline. This is typically achieved by reacting 8-hydroxyquinoline with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid (-SO₃H) group at the 5-position, yielding 8-hydroxy-5-quinolinesulfonic acid. patsnap.com This intermediate is a critical precursor for the final product.
Iodination: The second step is the iodination of 8-hydroxy-5-quinolinesulfonic acid. With the 5-position now blocked, the incoming iodine electrophile is directed to the 7-position. This reaction can be carried out by treating the potassium salt of 8-hydroxy-5-quinolinesulfonic acid with potassium iodide (KI) in the presence of an oxidizing agent like calcium hypochlorite (B82951) (bleaching powder) and hydrochloric acid. This regioselective iodination yields the final product, 8-Hydroxy-7-iodo-5-quinolinesulphonic acid.
Table 2: Synthetic Pathway to 8-Hydroxy-7-iodo-5-quinolinesulphonic acid
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 8-Hydroxyquinoline | Fuming Sulfuric Acid | 8-Hydroxy-5-quinolinesulfonic acid |
Advanced Synthetic Approaches to this compound Analogues
Beyond the direct synthesis of the title compound, advanced methodologies are employed to create analogues with tailored properties.
Development of Co-Crystalline Systems Involving this compound
Co-crystals are multi-component crystalline structures where different molecules are held together in the same crystal lattice through non-covalent interactions. nih.gov This technique is of significant interest in pharmaceutical sciences as it can modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.gov While the formation of co-crystals with various APIs like aspirin, paracetamol, and carbamazepine (B1668303) is well-documented, specific research on co-crystals involving this compound is not widely reported in available literature. However, the compound is known to form a 2:1 compound with chloroquine (B1663885), which demonstrates its ability to participate in multi-component solid forms.
Stereoselective Synthesis and Chiral Analogues of this compound
The parent molecule, this compound, is achiral. The introduction of chirality into the 8-hydroxyquinoline scaffold can be achieved by attaching chiral auxiliaries or substituents. A common strategy involves the functionalization of the quinoline ring with chiral building blocks, such as amino acids. mdpi.com For instance, novel 8-hydroxyquinoline–amino acid hybrids have been designed by incorporating D-proline and D-homoproline onto the 5-chloro-8-hydroxyquinoline (B194070) scaffold. mdpi.com These syntheses create chiral analogues with distinct stereochemical properties that can influence their biological interactions and solution chemistry. mdpi.comnih.gov While this approach has been applied to other halogenated 8-hydroxyquinolines, its specific application to produce chiral analogues of the 7-iodo-5-sulfonic acid variant remains a potential area for future exploration.
Structure-Directed Chemical Modifications and Functionalization
The structure of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary functional groups available for reaction are the sulfonic acid, the hydroxyl group, and the iodo group. nih.gov
A key functionalization strategy involves the conversion of the sulfonic acid group into a more reactive intermediate. For example, the sulfonic acid can be transformed into 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. researchgate.net This sulfonyl chloride is a versatile intermediate that readily reacts with various nucleophiles, such as primary and secondary amines, to produce a wide array of novel 8-hydroxyquinoline-5-sulfonamide derivatives. researchgate.net
The phenolic hydroxyl group at position 8 can also be a target for modification. Standard reactions include alkylation to form ether linkages, which can alter the compound's solubility and chelating properties. nih.gov
Furthermore, the iodine atom at position 7 serves as a valuable synthetic handle. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Although specific examples for this exact molecule are not prevalent, this methodology is widely used for functionalizing the 8-hydroxyquinoline scaffold, enabling the introduction of new aryl or alkyl groups at the iodo-substituted position. scispace.com
Elaboration of the Quinoline Core for Novel Derivatives
The 8-hydroxyquinoline skeleton is a foundational structure for creating a diverse library of derivatives. nih.gov Synthetic strategies often focus on introducing pharmacophoric systems at positions 2, 5, and 7, as well as on the oxygen atom of the hydroxyl group. nih.gov A key approach involves the conversion of the sulfonic acid group at position 5 into a more reactive intermediate, such as 8-hydroxyquinoline-5-sulfonyl chloride, which can then be coupled with various amines. nih.gov
One significant elaboration involves the introduction of acetylene (B1199291) moieties to the quinoline-5-sulfonamide (B3425427) structure. nih.gov These acetylenic derivatives serve as substrates for further reactions, such as copper-catalyzed azide-alkyne cycloadditions, to create complex hybrid systems combining the quinoline-5-sulfonamide system with a 1,2,3-triazole scaffold. nih.gov However, the strong chelating nature of the 8-hydroxyquinoline system can interfere with metal catalysts like copper, rendering them ineffective. nih.gov This challenge necessitates alternative strategies, such as protecting the hydroxyl group (e.g., through methylation to form 8-methoxyquinoline (B1362559) derivatives) before performing the cycloaddition. nih.gov
Further modifications to the core include the oxidation of a methyl group at position 2 of the quinoline ring to an aldehyde, creating 8-hydroxy-2-quinolinecarbaldehyde. nih.gov This transformation, typically achieved using selenium dioxide, introduces a new reactive handle for synthesizing further derivatives. nih.gov The resulting aldehyde has been shown to be a potent intermediate for developing compounds with significant biological activity. nih.gov
Regioselective Functionalization at Positions 5 and 7
Regioselectivity is paramount in the synthesis and functionalization of this compound and its analogues. The distinct electronic environment of each position on the quinoline ring directs the outcome of substitution reactions.
The synthesis of the parent compound itself involves specific, regioselective steps. The sulfonation of 8-hydroxyquinoline typically occurs at the 5-position due to the directing effects of the hydroxyl and ring nitrogen atoms. Similarly, iodination is directed to the 7-position. The compound is also known by the common name Ferron. researchgate.nettcichemicals.com
A primary method for functionalizing position 5 involves the conversion of this compound into its corresponding sulfonyl chloride. This is achieved by reacting the sulfonic acid with chlorosulfonic acid. researchgate.net The resulting 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride is a key intermediate that can be regioselectively reacted with a wide array of nucleophiles. researchgate.net For instance, reaction with various secondary amines, aromatic amines, and hydrazine (B178648) hydrate (B1144303) leads to the formation of a diverse series of sulfonamide and hydrazide derivatives. researchgate.net These reactions specifically modify the substituent at the 5-position while leaving the iodo group at position 7 and the hydroxyl group at position 8 intact. researchgate.net
The table below details several novel sulfonamide derivatives synthesized from 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, highlighting the regioselective functionalization at position 5. researchgate.net
| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 7-Iodo-5-(N-methylpiperazin-4-ylsulfonyl)quinolin-8-ol | 53 | 196-198 | C14H16IN3O3S |
| 8-Hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide | 58 | 171-173 | C13H15IN2O3S |
| 7-Iodo-5-(piperidin-1-ylsulfonyl)quinolin-8-ol | 61 | 184-186 | C14H15IN2O3S |
Design Principles for Modulating Compound Reactivity
The design of novel derivatives based on the this compound scaffold is guided by principles aimed at modulating the compound's intrinsic reactivity and properties. A central feature of the 8-hydroxyquinoline core is its ability to act as a chelating agent, coordinating with metal ions via the nitrogen of the heterocycle and the phenolic oxygen atom. researchgate.net This property can be both an advantage, for example in creating metal complexes, and a challenge, as it can interfere with metal-catalyzed reactions. nih.govresearchgate.net
One design principle involves modifying the electronic properties of the quinoline ring to enhance or tune its reactivity for specific applications. The introduction of the sulfonic acid group at position 5 and the iodine atom at position 7 significantly alters the electron distribution in the molecule. researchgate.net The sulfonic acid group is deprotonated, with the proton migrating to the quinoline nitrogen atom, which influences the molecule's hydrogen bonding patterns and crystal structure. researchgate.netresearchgate.net
Another key principle is the use of the scaffold to create hybrid molecules. By introducing functional groups like acetylenes, the quinoline derivative is prepared for subsequent click chemistry reactions. nih.govrsc.org This strategy aims to combine the known properties of the 8-hydroxyquinoline scaffold with those of other chemical motifs, such as the 1,2,3-triazole ring, to generate new molecular entities. nih.gov The choice of linking group and the specific amine used to form a sulfonamide are critical design elements that influence the final compound's spatial arrangement and potential for interaction with biological targets. researchgate.net The ultimate goal of these design strategies is to synthesize new derivatives with improved specificity and efficiency for various chemical and biological applications. researchgate.net
Coordination Chemistry and Supramolecular Interactions of 8 Hydroxy 7 Iodoquinolinesulphonic Acid
Ligand Design and Metal Ion Binding Properties
The design of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid as a ligand is based on the well-established metal-binding capabilities of the 8-hydroxyquinoline (B1678124) (oxine) scaffold. nih.govnih.gov The molecule acts as a monoprotic, bidentate chelating agent, meaning it donates two electron pairs to a central metal ion from two different atoms. scirp.org
8-Hydroxy-7-iodo-5-quinolinesulfonic acid readily forms stable complexes with a wide array of transition metal ions. As a derivative of 8-hydroxyquinoline, it functions as a bidentate ligand where the hydrogen of the phenolic hydroxyl group is displaced by the metal ion, and a coordinate bond is formed between the metal and the heterocyclic nitrogen atom. rroij.comscirp.org This chelation results in the formation of a stable five-membered ring structure.
Potentiometric studies using the Calvin-Bjerrum titration technique have been employed to investigate the complexation of this ligand with numerous metal ions of biological and chemical interest. tandfonline.com These studies confirm its ability to form complexes with transition metals such as Copper(II), Nickel(II), Zinc(II), Iron(II), Iron(III), and Chromium(III), as well as other ions like Silver(I), Gold(III), Zirconium(IV), and Uranium(VI). tandfonline.com The formation of these complexes is the basis for the ligand's use as an analytical reagent. sigmaaldrich.comtandfonline.com
The stability of a metal complex in solution can be described from two perspectives: thermodynamic stability and kinetic stability. youtube.comscispace.com Thermodynamic stability relates to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (or formation constant, K). scispace.comwikipedia.org A higher stability constant indicates a greater tendency to form, reflecting stronger metal-ligand interactions and a more stable product at equilibrium. youtube.com
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| H⁺ (Protonation) | 7.55 | 2.50 |
| Cu(II) | 7.45 | 6.25 |
| Ni(II) | 6.40 | 5.15 |
| Cr(III) | 7.70 | 6.40 |
| Fe(II) | 5.40 | 4.25 |
| Fe(III) | 8.20 | 6.95 |
| Zn(II) | 5.90 | 4.80 |
| U(VI) | 6.85 | 5.65 |
Kinetic stability, on the other hand, refers to the speed at which a complex undergoes ligand exchange reactions and is described in terms of lability (fast reactions) or inertness (slow reactions). scispace.comyoutube.com While specific kinetic data for Ferron complexes are not detailed in the surveyed literature, the formation of intensely colored complexes with ions like Fe(III) is rapid, a characteristic essential for its use in quantitative analysis. sigmaaldrich.comfishersci.ca
Exploitation in Advanced Analytical Techniques
The most prominent application of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid is in the field of analytical chemistry. It is widely known and used as a sensitive and selective colorimetric reagent for the spectrophotometric determination of iron(III). sigmaaldrich.comfishersci.caresearchgate.net The reaction between Ferron and Fe(III) ions in solution produces a stable, intensely colored complex. tandfonline.com According to Beer-Lambert's law, the intensity of the color is directly proportional to the concentration of the iron complex, allowing for precise quantification using a UV-Vis spectrophotometer.
Beyond this primary use, derivatives of 8-hydroxyquinoline are extensively explored for other advanced analytical applications. Their ability to form fluorescent complexes with certain metal ions, such as aluminum and zinc, has led to the development of highly sensitive fluorescent chemosensors. scirp.orgscispace.com Chelation to a metal ion can enhance the fluorescence emission of the ligand by increasing molecular rigidity and preventing non-radiative decay processes. scispace.com This property allows for the detection of trace amounts of specific metal ions in environmental and biological samples. rroij.com
Spectrophotometric Quantification of Trace Metal Ions (e.g., Fe(III), Pd(II))
The ability of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron) to form distinctively colored complexes with metal ions makes it a valuable reagent for spectrophotometry, a technique that measures the absorption of light by a chemical substance. This method allows for the precise quantification of trace metal concentrations in various samples.
Iron (III) Quantification
Ferron is a well-established and highly selective chromogenic agent for the spectrophotometric determination of ferric ions (Fe(III)). ajrconline.orgsigmaaldrich.com The reaction between Fe(III) and Ferron yields a stable, colored complex. tandfonline.com Research demonstrates that the Fe-Ferron complex exhibits two absorption maxima, one at 370 nm and a more distinct one at approximately 600 nm. tandfonline.com This dual absorption is particularly useful in samples containing both iron and aluminum, as the Al-Ferron complex has its primary absorption maximum at 370 nm. tandfonline.com By measuring the optical density at both wavelengths, the concentration of each ion can be determined simultaneously. The complex formation is pH-dependent, with optimal conditions typically found in the range of pH 2.0 to 3.5. ajrconline.orgtandfonline.com
| Parameter | Value | Reference |
| Analyte | Iron (Fe(III)) | sigmaaldrich.com |
| Common Reagent Name | Ferron | |
| Optimal pH Range | 2.0 - 3.5 | ajrconline.orgtandfonline.com |
| Absorption Maxima (λmax) | ~370 nm, ~600 nm | tandfonline.com |
| Molar Absorptivity (pH 3.5) | 3.8 × 10³ L mol⁻¹ cm⁻¹ | dokumen.pub |
Palladium (II) Quantification
The application of Ferron extends to the analysis of platinum group metals, such as palladium(II). A study on the interaction between Pd(II) and Ferron revealed a strong affinity, which can be harnessed for analytical purposes. researchgate.net The method involves a solid-phase extraction approach where Ferron is immobilized on a strongly basic anion-exchange resin, such as Purolite A-500. researchgate.net The resulting Ferron-loaded resin effectively captures Pd(II) ions from a solution. The sorption process is influenced by factors including pH, initial metal concentration, and temperature. researchgate.net Thermodynamic analysis of the sorption process indicates a spontaneous and endothermic reaction, suggesting a strong interaction between the Ferron-loaded resin and the palladium cations. researchgate.net After preconcentration on the resin, the palladium can be eluted and quantified using a suitable analytical technique.
| Thermodynamic Parameter | Value | Reference |
| Gibbs Free Energy (ΔG°) | -18.4 kJ mol⁻¹ | researchgate.net |
| Enthalpy Change (ΔH°) | 11.7 kJ mol⁻¹ | researchgate.net |
| Entropy Change (ΔS°) | 104.4 J mol⁻¹ K⁻¹ | researchgate.net |
Titrimetric Methods
While 8-Hydroxy-7-iodo-5-quinolinesulfonic acid is primarily known for its role in spectrophotometry, it is often used in analytical workflows that also incorporate titrimetric methods as complementary techniques. Titrimetry is typically employed for determining properties of the sample matrix, such as alkalinity, which can influence the primary spectrophotometric analysis.
For instance, in the analysis of polyaluminum chloride (PACl) coagulants used in water treatment, Ferron-based timed spectrophotometry is a standard method for determining the distribution of different aluminum species (monomeric, polymeric). researchgate.netmdpi.com In conjunction with this, the total alkalinity of the coagulant solution is determined separately using a classical acid-base titration against an indicator like methyl orange. mdpi.com This titrimetric data provides a complete characterization of the coagulant's properties, which is essential for understanding its performance. In this context, Ferron is not used as the titrant or indicator itself, but its application is part of a broader analytical scheme that relies on titration for full sample assessment.
Fluorescent Probes for Cation Detection
The parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives are renowned fluorogenic ligands. rsc.org While 8-HQ itself is a very weak fluorophore in most media, its metal complexes often exhibit intense fluorescence. rsc.org This "off-on" sensing mechanism is attributed to the inhibition of an ultrafast excited-state proton transfer process that occurs in the free ligand. Upon chelation, the ligand is deprotonated and its structure is rigidified, blocking this non-radiative decay pathway and allowing for strong fluorescence emission. rsc.org
The non-iodinated analog, 8-hydroxyquinoline-5-sulfonic acid (HQS), forms highly fluorescent chelates with a wide array of metal ions. uci.edu A comprehensive study revealed that 42 different metal species form fluorescent complexes with HQS, with cadmium (Cd) and zinc (Zn) being particularly strong emitters in aqueous solutions. uci.edu
Metal Ions Forming Fluorescent Chelates with 8-Hydroxyquinoline-5-sulfonic Acid (HQS) uci.edu
| Metal Ion | Optimal pH for Fluorescence |
| Cadmium (Cd) | 5-8 |
| Zinc (Zn) | 5-8 |
| Magnesium (Mg) | ~8 |
| Beryllium (Be) | ~7 |
| Thallium (Tl(I)) | ~7 |
While direct fluorescence applications of the 7-iodo derivative (Ferron) are less common, a related photoluminescent phenomenon has been observed. The metal chelate of Ferron with Aluminum (Al(III)) exhibits strong room-temperature phosphorescence (RTP) when adsorbed onto solid supports like anion-exchange resins. mdpi.com This phosphorescence is highly sensitive to environmental conditions and is strongly quenched by moisture, which weakens the bond between the chelate and the solid support. This property suggests a potential application for Al-Ferron complexes in the development of optical moisture sensors. mdpi.com
Applications in Separation Science (e.g., Extraction Methods)
A significant application of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid is in separation science, particularly as a chelating agent immobilized on a solid support for solid-phase extraction (SPE). researchgate.netjst.go.jp This technique is used to separate and preconcentrate trace metal ions from complex matrices, enhancing detection sensitivity and removing interfering substances. ajrconline.orgresearchgate.net
The process involves loading Ferron onto a solid matrix, such as an anion-exchange resin or alumina, creating a highly effective chelating sorbent. ajrconline.orgresearchgate.netcapes.gov.br When a sample solution is passed through a column packed with this material, the immobilized Ferron selectively binds to target metal ions. After capture, the retained metal ions can be eluted from the column using a small volume of an appropriate eluent, such as a strong acid, and then quantified. researchgate.net This methodology has been successfully applied to the preconcentration and speciation of several metal ions.
Examples of Ferron-Based Sorbents in Separation Science
| Solid Support | Target Analyte(s) | Application | Reference |
| Anion-Exchange Resin (Dowex 2X4) | Fe(III) | Preconcentration from water samples | ajrconline.org |
| Immobilized on Alumina | Cr(III) | Separation and speciation of chromium | researchgate.net |
| Anion-Exchange Resin (Purolite A-500) | Pd(II) | Recovery of palladium | researchgate.net |
| Silica Gel with Cationic Polymer | Cu(II), Pb(II), Fe(III) | Selective retention from multi-element mixtures | capes.gov.broup.com |
Mechanistic Insights into the Biological Activity of 8 Hydroxy 7 Iodoquinolinesulphonic Acid and Its Derivatives
Antifungal Action Modalities of 8-Hydroxy-7-iodoquinolinesulphonic acid
This compound, a derivative of 8-hydroxyquinoline (B1678124), exhibits notable antifungal properties. nih.gov Research into its mechanisms of action reveals a multi-faceted approach to inhibiting fungal growth, primarily centered on the disruption of cellular structures and vital metabolic processes. nih.govresearchgate.net Studies have demonstrated its activity against various fungal species, including Candida spp. and dermatophytes. nih.govnih.gov
Disruption of Fungal Cell Wall and Membrane Integrity
The fungal cell wall and cytoplasmic membrane are critical for maintaining cellular integrity and viability, making them prime targets for antifungal agents. This compound has been shown to compromise these essential barriers. nih.govresearchgate.net
Research using sorbitol protection assays indicates that this compound targets the fungal cell wall. nih.gov Sorbitol, an osmotic stabilizer, can protect fungal protoplasts from lysis when the cell wall is damaged. Increased minimum inhibitory concentrations (MICs) in the presence of sorbitol suggest that the compound's efficacy is linked to cell wall disruption. nih.gov This effect has been observed in Candida species and some dermatophytes, although the extent of damage can be species-dependent. nih.gov
Furthermore, this sulfonic acid derivative compromises the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net Studies measuring the leakage of cellular materials that absorb light at 260 nm, primarily nucleic acids, show that treatment with this compound leads to a loss of these intracellular components. nih.gov This indicates irreversible damage to the cytoplasmic membrane, disrupting its permeability and leading to cell lysis. nih.gov The mechanism is thought to involve the targeting of ergosterol, a key structural component of the fungal membrane, which leads to pore formation and subsequent loss of cellular contents. nih.gov
| Target Site | Mechanism of Action | Experimental Evidence | Affected Fungi (Examples) |
|---|---|---|---|
| Fungal Cell Wall | Causes structural damage to the cell wall. | Sorbitol Protection Assay (Increased MIC in presence of sorbitol). nih.gov | Candida spp., T. mentagrophytes (species-dependent). nih.gov |
| Cytoplasmic Membrane | Compromises functional integrity, leading to leakage of intracellular components. nih.gov | Cellular Leakage Assay (Release of 260 nm-absorbing materials). nih.gov | Candida albicans, Microsporum canis, Trichophyton mentagrophytes. nih.gov |
Interference with Essential Fungal Metabolic Pathways
Beyond structural damage, the antifungal activity of quinoline (B57606) derivatives can also involve the disruption of key metabolic pathways. While direct evidence specifically detailing the interference of this compound with metabolic pathways is an area of ongoing research, the broader class of 8-hydroxyquinolines is known to act as chelating agents. This chelation can sequester metal ions that are essential cofactors for many fungal enzymes involved in vital metabolic processes. The inhibition of these enzymes can lead to a cascade of disruptive effects on fungal metabolism, ultimately contributing to the cessation of growth and cell death. It has been suggested that a non-chelating mechanism may also contribute in part to the fungitoxicity of some sulfonic acid derivatives. nih.gov
Broader Spectrum Biological Properties of Quinoline Derivatives
The quinoline ring is a versatile scaffold that has been extensively modified to produce derivatives with a wide range of biological activities beyond antifungal effects. nih.govnih.gov These compounds have been developed and studied for their potential as antibacterial, antimalarial, neurological, and insecticidal agents. rsc.orgnih.gov
Exploration of Antibacterial and Antimalarial Mechanisms
Antibacterial Mechanisms: Quinoline derivatives are the foundation for a significant class of antibacterial agents. biointerfaceresearch.com The primary mechanism for many quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinoline derivatives interfere with the cell's ability to manage DNA supercoiling, leading to breaks in the bacterial chromosome and ultimately cell death. Numerous quinoline-based compounds have demonstrated moderate to excellent antibacterial activity against various gram-positive and gram-negative bacterial strains. biointerfaceresearch.com
Antimalarial Mechanisms: Quinolines are a cornerstone of antimalarial therapy. nih.govresearchgate.net The mechanism of action for drugs like chloroquine (B1663885) involves their accumulation in the acidic food vacuole of the malaria parasite (Plasmodium species). nih.gov Inside the vacuole, the parasite digests the host's hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Chloroquine is thought to inhibit this polymerization process. nih.gov The resulting buildup of free heme is toxic to the parasite, leading to its death. nih.gov Other quinoline antimalarials, such as mefloquine (B1676156) and quinine, are more lipophilic and may have additional or alternative sites of action, potentially interacting with specific parasite proteins. nih.gov
Neurological System Interactions of Select Derivatives
Certain quinoline derivatives can cross the blood-brain barrier and interact with the central nervous system (CNS). jinjingchemical.com This interaction can lead to a range of neurological effects. nih.gov The mechanisms behind these interactions are diverse and depend on the specific derivative. Some quinoline compounds have been investigated as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govwalshmedicalmedia.combohrium.com For instance, derivatives have been designed to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govwalshmedicalmedia.com By inhibiting AChE, these compounds can increase acetylcholine levels, a strategy used in the management of Alzheimer's disease. walshmedicalmedia.com Other derivatives have shown potential to inhibit enzymes like monoamine oxidase B (MAO-B), which is implicated in Parkinson's disease. nih.govbohrium.com
Insecticidal Activity: Mechanisms of Action
Quinoline derivatives have also been explored for their potential as pesticides. nih.govnih.gov The insecticidal mechanisms of these compounds often involve targeting the nervous system of the insect. Some derivatives act as agonists or antagonists of specific neurotransmitter receptors. Increased hydrophobicity in certain quinoline derivatives can enhance their permeability through the insect's outer layer (integument) and improve their binding to target receptors, thereby increasing their insecticidal effectiveness. rsc.org For example, some synthetic quinolines modified with pyrazole (B372694) and pyrazine (B50134) moieties have shown moderate insecticidal activity against pests like the red palm weevil. nih.govresearchgate.net
| Activity Type | General Mechanism of Action | Molecular Target (Examples) | Resulting Effect |
|---|---|---|---|
| Antibacterial | Inhibition of DNA replication and repair. biointerfaceresearch.com | DNA Gyrase, Topoisomerase IV. biointerfaceresearch.com | Bacterial cell death. |
| Antimalarial | Interference with heme detoxification in the parasite's food vacuole. nih.gov | Heme Polymerase. nih.gov | Parasite death due to heme toxicity. nih.gov |
| Neurological | Modulation of neurotransmitter levels or enzyme activity in the CNS. nih.govwalshmedicalmedia.com | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B). nih.govwalshmedicalmedia.com | Altered neuronal signaling. |
| Insecticidal | Disruption of the insect nervous system or other vital processes. rsc.org | Neurotransmitter receptors, various enzymes. rsc.org | Insect mortality. |
Bioinorganic Chemistry: Metal Chelation and Biological Consequences
This compound is a bidentate chelating agent, meaning it can form a stable complex with a metal ion through two of its atoms, in this case, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. This ability to sequester metal ions is central to its biological effects.
Role of Metal Complexation in Modulating Biological Response
The formation of metal complexes with this compound can significantly alter its biological activity, often leading to an enhancement of its effects. This is a well-documented phenomenon for the broader class of 8-hydroxyquinolines. sigmaaldrich.comthepharmajournal.com For instance, the antimicrobial and antifungal properties of 8-hydroxyquinoline derivatives are often potentiated upon complexation with metal ions such as copper (II). nih.gov
While specific studies on the modulation of biological response for every type of metal complex of this compound are not extensively detailed in the available research, the principle of enhanced activity through chelation is a cornerstone of its bioinorganic chemistry. The formation of a metal complex can increase the lipophilicity of the molecule, facilitating its passage through cell membranes and delivery to intracellular targets. thepharmajournal.com
A study investigating the antifungal mechanism of this compound against Candida spp. and dermatophytes revealed that it acts by compromising the functional integrity of the cytoplasmic membrane. nih.gov This suggests that the compound's ability to interact with and disrupt cellular barriers is a key part of its biological action. The formation of metal complexes can further influence this interaction.
The stability of the metal complexes formed is a critical factor in their biological efficacy. The table below presents the stability constants for complexes of this compound (Ferron) with various biologically relevant metal ions. A higher stability constant indicates a stronger bond between the ligand and the metal ion.
| Metal Ion | Stability Constant (log K) |
| Fe(III) | 14.5 |
| Cu(II) | 11.8 |
| Ni(II) | 8.5 |
| Co(II) | 8.0 |
| Zn(II) | 7.8 |
| Cd(II) | 6.5 |
| Mn(II) | 5.5 |
| Data sourced from potentiometric studies on the complexation of Ferron with various metal ions. |
Influence on Cellular Metal Homeostasis and Enzyme Activity
The strong chelating ability of this compound allows it to influence the homeostasis of essential metal ions within biological systems. Metal ions are crucial for a vast array of cellular functions, including as cofactors for numerous enzymes. mdpi.comfrontiersin.org By binding to these metals, this compound can disrupt their normal function and distribution.
A notable example of this is its interaction with iron. The compound is a well-known reagent for the spectrophotometric determination of iron(III), highlighting its high affinity for this metal ion. sigmaaldrich.comscbt.com This strong chelation can impact iron-dependent cellular processes. Research on the biofortification of potato tubers with this compound demonstrated a decrease in the iron content of the tubers, indicating that the compound can sequester iron and affect its bioavailability within a biological system.
Furthermore, the interaction of 8-hydroxyquinoline derivatives with metal ions can lead to the inhibition of metalloenzymes. nih.gov By chelating the metal cofactor essential for the enzyme's catalytic activity, the compound can effectively shut down its function. While direct studies detailing the specific enzymatic targets of this compound metal complexes are limited, the general mechanism of action for 8-hydroxyquinolines involves the inhibition of metal-dependent enzymes, which can contribute to their antimicrobial and other biological effects. nih.gov
The biological consequences of this disruption in metal homeostasis can be significant, leading to cellular stress and, in the case of pathogenic microorganisms, inhibition of growth. thepharmajournal.com The ability of this compound and its metal complexes to interfere with the delicate balance of metal ions is a key aspect of its mechanism of action.
Computational Chemistry and Theoretical Characterization of 8 Hydroxy 7 Iodoquinolinesulphonic Acid
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. nih.gov These methods model the electron density to derive the ground-state properties of a system, providing a detailed picture of molecular structure, stability, and reactivity. nih.gov
DFT has become a powerful tool for assessing the structural and spectral properties of 8-hydroxyquinoline (B1678124) derivatives. nih.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions and calculate various quantum chemical descriptors. nih.gov These calculations are typically performed using specific basis sets, such as B3LYP/6-311++g(d,p), to ensure accuracy. mdpi.com
Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net For derivatives of 8-hydroxyquinoline, these calculations help elucidate chemical reactivity and the nature of electronic transitions, which are often of the π → π* type. researchgate.netresearchgate.net
Global reactivity descriptors, such as chemical hardness, potential, and electrophilicity, are calculated from HOMO and LUMO energies to quantify the molecule's behavior in chemical reactions. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to predict reactive sites for electrophilic and nucleophilic attacks, where negative potential regions (often around oxygen atoms) indicate sites for electrophilic attack, and positive regions suggest sites for nucleophilic attack. sci-hub.se
DFT is also employed to determine optimized geometrical parameters. Theoretical bond lengths and angles can be calculated and compared with experimental data, showing good agreement. For instance, in a closely related compound, 8-hydroxyquinoline-5-sulfonic acid, the calculated C-S bond length was found to be 1.7783 Å, which aligns well with reported experimental values. sci-hub.se
Table 1: Calculated Quantum Chemical Properties for an 8-Hydroxyquinoline Derivative Note: Data presented for a representative 8-hydroxyquinoline derivative as a model.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.47 | eV |
| Energy Gap (HOMO-LUMO) | 5.03 | eV |
| Chemical Hardness (η) | 2.515 | eV |
| Chemical Potential (µ) | -3.985 | eV |
This interactive table is based on representative data for 8-hydroxyquinoline derivatives from DFT studies. researchgate.net
Computational studies are essential for performing thorough conformational analyses of all possible isomers and conformers. nih.gov For 8-hydroxyquinoline and its derivatives, a key consideration is the potential for tautomerism, particularly between the enol and keto forms. mdpi.com DFT calculations can be used to determine the relative energies and, consequently, the stability of these different forms. Studies on related systems have shown that the enol form is generally more stable than the keto form. mdpi.com This analysis confirms the predominant structural form of the molecule under various conditions, which is crucial for understanding its chemical behavior and interactions.
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) simulations complement static quantum mechanical models by introducing temperature and time, allowing for the observation of the dynamic behavior of molecules. mdpi.com These simulations model the movements of atoms over time based on a force field, providing insights into conformational changes and interactions within a simulated environment, such as an aqueous solution. mdpi.com
DFT calculations are widely used to predict the vibrational spectra (FTIR and FT-Raman) of molecules. sci-hub.se Following geometric optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com These theoretical frequencies are then correlated with experimental spectral data to assign specific vibrational modes to the functional groups within the molecule.
For derivatives like 8-hydroxyquinoline-5-sulfonic acid, characteristic stretching modes for S=O, C-O, and the sulfonyl group (SO₂) have been calculated and show good agreement with experimental observations. sci-hub.se Such correlations are invaluable for confirming the molecular structure and understanding the effects of intermolecular interactions, like hydrogen bonding, on the vibrational frequencies. sci-hub.se
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in an 8-Hydroxyquinoline-Sulfonic Acid Derivative
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|---|
| C-O | Stretching | 1306 | 1280 (IR), 1285 (Raman) |
| SO₂ | Stretching | 1095 | 1085 (IR), 1094 (Raman) |
This interactive table is based on data from a study on a cocrystal of 8-hydroxyquinoline-5-sulfonic acid. sci-hub.se
Molecular docking and MD simulations are central to modeling how a ligand like 8-Hydroxy-7-iodoquinolinesulphonic acid might interact with biological receptors. nih.govnih.gov Docking predicts the preferred orientation of the ligand when bound to a receptor's active site, while MD simulations can then be used to assess the stability of this ligand-receptor complex over time. mdpi.comnih.gov
These simulations provide detailed insights into the binding mode, highlighting crucial intermolecular interactions such as hydrogen bonds. nih.gov For 8-hydroxyquinoline derivatives, the 8-hydroxy group has been shown to be critical for establishing robust interactions with receptor sites. nih.gov By understanding these interactions at an atomic level, researchers can rationalize the molecule's biological activity and predict how structural modifications might enhance its binding affinity or efficacy. nih.gov
Chemoinformatics and QSAR for Derivative Design
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies are a key component, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity.
For this compound and its analogs, the quantum chemical descriptors calculated via DFT (e.g., HOMO/LUMO energies, MEP, etc.) serve as the independent variables in QSAR models. nih.govresearchgate.net These models can then be used to predict the activity of novel, un-synthesized derivatives. For instance, Fukui indices derived from DFT have proven valuable in characterizing the selectivity of quinoline-based compounds, aiding in the rational design of new derivatives with improved properties. researchgate.net By establishing a clear link between computed electronic and structural features and a target activity, such as the antifungal properties noted for 8-hydroxyquinoline derivatives, QSAR facilitates the focused design of more potent and selective therapeutic agents. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxy-5-quinolinesulfonic acid |
| 5-chloro-7-iodo-8-hydroxyquinoline |
| Clioquinol |
| 8-hydroxyquinoline |
| 5-chloro-8-hydroxyquinoline (B194070) |
| Pellotine |
| Anhalidine |
| Acetic acid |
| Ethenone |
| 2-hydroxyacetophenone |
Computational Screening for Novel Biological Activity
The exploration of novel biological activities for existing chemical compounds through computational methods is a cornerstone of modern drug discovery. For this compound, a member of the 8-hydroxyquinoline class of compounds, computational screening can unveil new therapeutic potentials beyond its traditionally recognized roles. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for a wide array of biological effects, including antimicrobial, antifungal, and anticancer activities. researchgate.netrsc.org Computational screening of this compound can be systematically performed against various biological targets to identify potential new applications.
In silico screening approaches, such as reverse docking, can be employed to screen this compound against a large panel of protein targets. This can help in identifying potential off-target effects or novel therapeutic indications. While specific large-scale computational screening studies focused solely on this compound are not extensively documented in publicly available literature, the known activities of its parent and derivative compounds provide a strong basis for such computational explorations.
For instance, various 8-hydroxyquinoline derivatives have been investigated for their antimicrobial properties. nih.gov A Quantitative Structure-Activity Relationship (QSAR) study on 8-hydroxyquinoline and its chloro derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed that properties such as mass, polarizability, topological charge, and van der Waals volume are crucial for their antibacterial activity. nih.gov Halogenated 8-hydroxyquinolines, such as cloxyquin, have demonstrated significant antimicrobial efficacy. nih.govbepls.com Given that this compound possesses a halogen (iodine) substituent, it is a candidate for computational screening against a wide range of bacterial and fungal protein targets.
The antifungal activity of this compound has been experimentally confirmed, showing a high degree of permeation, which is a favorable characteristic for a drug candidate. nih.gov Computational models could further explore its mechanism of action by docking the molecule against key fungal enzymes or proteins involved in cell wall synthesis or other vital pathways.
The following table summarizes the antimicrobial activity of some 8-hydroxyquinoline derivatives, highlighting the potential for broad-spectrum activity that could be further investigated for this compound through computational screening.
| Compound/Derivative | Organism | Activity | Reference |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus (MRSA) | High antimicrobial activity (MIC50 ≤ 5.57 μM) | nih.gov |
| 8-Hydroxyquinoline | Staphylococcus aureus | Strong antibacterial activity (MIC50 ≤6.90 M) | bepls.com |
| 8-Hydroxy-7-iodo-5-quinolinesulphonic acid | Candida and dermatophytes | Antifungal activity | nih.gov |
| 8-Hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Pathogenic bacteria and fungi | Moderate to good activity | researchgate.net |
Prediction of Binding Affinities and Selectivity
The prediction of binding affinities and selectivity is a critical step in computational drug discovery, providing insights into the potency and specificity of a compound towards its biological targets. For this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations can be utilized to predict its binding affinity to various proteins. These predictions are crucial for prioritizing potential targets identified during computational screening and for guiding the design of more potent and selective analogs.
Molecular docking studies can predict the binding pose and estimate the binding energy of this compound within the active site of a target protein. The binding affinity is often expressed as a docking score or an estimated free energy of binding (ΔG). A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher potency.
The selectivity of this compound for a particular target over others is also a key consideration. Computational methods can predict binding affinities against a panel of related proteins (e.g., different subtypes of a receptor or enzymes within the same family) to assess selectivity. A compound that shows a significantly higher binding affinity for the intended target compared to off-targets is considered to be more selective, which can lead to a better safety profile.
The physicochemical properties of this compound, including its size, shape, charge distribution, and the presence of the iodine and sulfonic acid groups, will govern its interactions with target proteins. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The negatively charged sulfonate group can form strong electrostatic interactions with positively charged residues in a binding pocket.
A hypothetical table illustrating the type of data that could be generated from a computational study predicting the binding affinities of this compound against a set of putative targets is presented below. It is important to note that this table is for illustrative purposes, as specific comprehensive studies on this compound are not currently published.
| Putative Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| Staphylococcus aureus DNA gyrase | -8.5 | Asp81, Gly79, Ser84 | Antibacterial |
| Candida albicans Lanosterol 14-alpha demethylase | -9.2 | Cys470, His377, Tyr132 | Antifungal |
| Human Matrix Metalloproteinase-9 (MMP-9) | -7.8 | His226, Glu227, Pro245 | Anti-inflammatory/Anticancer |
| Dihydrofolate Reductase (DHFR) | -7.5 | Ile7, Phe34, Arg70 | Anticancer/Antimicrobial |
Such computational predictions, while valuable, require experimental validation through in vitro binding assays and biological activity testing to confirm the predicted affinities and biological effects.
Advanced Applications and Environmental Considerations of 8 Hydroxy 7 Iodoquinolinesulphonic Acid
Emerging Applications in Materials Science
Development of Fluorescent Materials and Sensors
8-Hydroxy-7-iodoquinolinesulphonic acid, also known as Ferron, is a derivative of 8-hydroxyquinoline (B1678124) (HQ). While HQ and many of its derivatives are known for forming fluorescent complexes with metal ions, the introduction of an iodine atom at the 7-position significantly alters the compound's fluorescent properties. uci.edursc.org The parent compound, 8-hydroxyquinoline, and its non-iodinated sulfonic acid derivative (8-hydroxyquinoline-5-sulfonic acid or HQS) form highly fluorescent chelates with various metal ions, which is a property extensively used in the development of sensors for metal ion detection. uci.edursc.org
However, in the case of this compound, the presence of the heavy iodine atom leads to a phenomenon known as the "internal heavy atom effect." uci.edu This effect promotes intersystem crossing from the singlet excited state to the triplet state, which significantly reduces or quenches the fluorescence intensity. uci.edu Preliminary studies have shown that the fluorescence intensities of metal complexes with the 7-iodo derivative are typically 8 to 10 times lower than those formed with HQS itself. uci.edu
Despite its diminished fluorescence, this compound is still utilized as a highly effective chromogenic reagent, particularly for the spectrophotometric determination of ferric iron (Fe(III)). sigmaaldrich.comfishersci.comscbt.com The compound forms a stable, colored complex with iron, allowing for its quantitative analysis. researchgate.net This application relies on changes in light absorption (color) rather than the emission of light (fluorescence). The compound's ability to form complexes also makes it a subject of interest in analytical chemistry for the detection of other metal ions, though its role as a fluorescent sensor is limited by the quenching effect of the iodine atom. american.edu
Table 1: Fluorescence Properties of 8-Hydroxyquinoline Derivatives
| Compound | Key Feature | Impact on Fluorescence | Primary Application |
|---|---|---|---|
| 8-Hydroxyquinoline (HQ) | Parent Compound | Forms fluorescent chelates with metal ions | Metal ion detection, building block for OLED materials rsc.org |
| 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Sulfonated Derivative | Forms intensely fluorescent aqueous complexes with metal ions like Cd and Zn uci.edu | Metal ion chromatography, aqueous metal ion sensing uci.eduamerican.edu |
Role in Corrosion Inhibition Mechanisms
The investigation into the use of this compound as a corrosion inhibitor is limited in publicly available research. However, the broader family of 8-hydroxyquinoline (8-HQ) derivatives has been extensively studied for their anti-corrosion properties. rsc.orgchemicalbook.com These compounds are effective due to the presence of nitrogen and oxygen atoms, which can donate electrons, and the planar quinoline (B57606) ring, which allows for strong adsorption onto metal surfaces. rsc.org
Research has focused on synthesizing various derivatives of 8-HQ to enhance their solubility and effectiveness as corrosion inhibitors for different metals and alloys, such as carbon steel and copper, in acidic environments. rsc.orgchemicalbook.comjept.de For example, studies on 5-alkoxymethyl-8-hydroxyquinoline derivatives and 8-hydroxy-7-phenylazo-quinoline-5-sulfonic acid derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgjept.de The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. rsc.org This adsorption typically follows established models like the Langmuir adsorption isotherm. rsc.org
While direct studies on this compound are scarce, it can be inferred that its molecular structure, containing the essential 8-hydroxyquinoline framework, gives it potential corrosion-inhibiting properties. The sulfonate group would enhance its solubility in aqueous media, a desirable trait for a corrosion inhibitor. However, without specific experimental data, its efficiency and mechanism of action remain speculative.
Applications in Organic Light-Emitting Diodes (OLEDs)
There is currently no scientific literature available that documents the specific use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). The development of OLED technology relies on materials that can efficiently convert electrical energy into light. researchgate.net The emissive layer of an OLED is composed of organic semiconductor materials, where the choice of material dictates the color and efficiency of the light emission. researchgate.net
Complexes of the parent compound, 8-hydroxyquinoline (HQ), particularly with aluminum (Alq3), are benchmark materials in OLED technology, often used as the electron transport and emissive layer for green light emission. rsc.org The fluorescence of these complexes is central to their function. rsc.org As discussed in section 6.1.1, the introduction of an iodine atom in this compound leads to significant fluorescence quenching. uci.edu This property makes it an unlikely candidate for the emissive layer of an OLED, where high fluorescence quantum yield is a primary requirement. Research in OLEDs continues to explore new organic molecules, including other derivatives of 8-hydroxyquinoline, to achieve higher efficiencies and longer lifetimes, particularly for blue light emission. scbt.com
Environmental and Agricultural Interventions
Biofortification of Crops with Organoiodine Compounds
Biofortification is the process of increasing the nutritional value of crops through agronomic practices or plant breeding. krackeler.commdpi.com 8-Hydroxy-7-iodo-5-quinolinesulphonic acid has been investigated as an organoiodine compound for the biofortification of potato tubers (Solanum tuberosum L.). mdpi.com In pot experiments, the application of this compound to the soil resulted in a significant increase in the iodine content of the potato tubers. mdpi.com
A study demonstrated that potatoes biofortified with 8-Hydroxy-7-iodo-5-quinolinesulphonic acid accumulated 693.65 µg of iodine per kg of dry weight, a substantial increase compared to the 24.96 µg·kg⁻¹ in the control group. mdpi.com This method of using an organic iodine source proved effective, though slightly less so than using the inorganic form, potassium iodate (B108269) (KIO₃), which resulted in an accumulation of 1400.15 µg·kg⁻¹. mdpi.com
Beyond increasing iodine content, the application of 8-Hydroxy-7-iodo-5-quinolinesulphonic acid had other notable effects on the chemical composition of the tubers. It led to a beneficial increase in the polyphenolic profile, from 197.31 to 233.33 mg GAE·100 g⁻¹ f.w., enhancing the antioxidant properties of the potatoes. mdpi.com Furthermore, it significantly reduced the concentration of certain undesirable compounds, such as ammonium (B1175870) ions and chlorides. mdpi.com The treatment also decreased the accumulation of potentially harmful elements like aluminum (Al), nickel (Ni), chromium (Cr), silver (Ag), lead (Pb), and thallium (Tl). mdpi.com However, it also caused a slight but statistically significant decrease in the content of phosphorus (P) and magnesium (Mg). mdpi.com
Table 2: Effects of Biofortification with 8-Hydroxy-7-iodo-5-quinolinesulphonic acid on Potato Tubers
| Parameter | Control Group | 8-Hydroxy-7-iodo-5-quinolinesulphonic acid Treated Group | Unit |
|---|---|---|---|
| Iodine Content | 24.96 | 693.65 | µg·kg⁻¹ d.w. mdpi.com |
| Polyphenol Content | 197.31 | 233.33 | mg GAE·100 g⁻¹ f.w. mdpi.com |
| Ammonium Ion Content | 19.16 | 14.96 | mg∙kg⁻¹ f.w. mdpi.com |
| Chloride Content | 423.59 | 264.92 | mg∙kg⁻¹ f.w. mdpi.com |
Green Chemistry Principles in the Synthesis and Application of this compound
The integration of green chemistry principles into the synthesis and application of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental footprint and enhance the sustainability of chemical processes. Traditional synthesis routes for quinoline derivatives have often involved the use of hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.gov However, a growing emphasis on environmentally benign methodologies is driving research into greener alternatives for the production of this important compound.
The core tenets of green chemistry, such as waste prevention, atom economy, use of less hazardous chemical syntheses, and design for energy efficiency, provide a framework for re-evaluating and re-designing the lifecycle of this compound. This includes the development of novel synthetic pathways that minimize byproducts and the exploration of applications that are inherently more sustainable.
Solvent-Free and Reduced-Solvent Methodologies (e.g., Mechano-synthesis)
A key focus in the green synthesis of quinoline derivatives is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into solvent-free and reduced-solvent methodologies has shown considerable promise.
Mechanochemistry , a technique that involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), stands out as a viable solvent-free approach. An iodine-mediated mechanochemical process has been successfully developed for the synthesis of multi-substituted quinoline derivatives. nih.govcolab.ws This method offers operational simplicity and proceeds under mild conditions, achieving high yields of up to 89%. nih.govcolab.ws The activator, iodine, is incorporated directly into the quinoline molecule, which could be advantageous for subsequent functionalization steps. nih.govcolab.ws While this specific methodology has not been explicitly reported for this compound, it demonstrates a strong proof-of-concept for the application of mechanosynthesis in preparing functionalized quinolines, thereby avoiding the use of conventional solvents.
Other reduced-solvent strategies include "on-water" synthesis, which utilizes the unique properties of water to accelerate reactions and simplify product isolation. For instance, a benzylamine-catalyzed synthesis of 2-substituted quinolines has been achieved in excellent yields on water, with the added benefits of catalyst recycling and straightforward product filtration.
The following table summarizes potential solvent-reduction strategies applicable to the synthesis of quinoline derivatives:
| Methodology | Description | Potential Advantages for Synthesis |
| Mechanosynthesis | Solid-state reaction induced by mechanical energy (grinding, milling). nih.gov | Solvent-free, mild reaction conditions, operational simplicity. nih.govcolab.ws |
| On-Water Synthesis | Reactions carried out in an aqueous medium, often leveraging hydrophobic effects. | Environmentally benign solvent, potential for catalyst recycling, simplified product isolation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often in reduced solvent volumes or on solid supports. | Reduced reaction times, increased yields, potential for solvent-free conditions. iipseries.org |
| Ultrasonic-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates and yields, often in greener solvents. | Improved mass transfer, potential for lower temperatures and shorter reaction times. nih.gov |
Atom Economy and Sustainability in Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional multi-step syntheses of complex molecules like this compound can suffer from poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts.
The synthesis of the 8-hydroxyquinoline core itself can be approached through various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.org These methods, while foundational, often have limitations regarding atom economy and the use of harsh reagents like concentrated sulfuric acid and strong oxidants. iipseries.org
Sulfonation: The sulfonation of 8-hydroxyquinoline is typically carried out using oleum (B3057394) (fuming sulfuric acid), which raises significant environmental and safety concerns. google.com While effective, this process generates a considerable amount of acidic waste. A patent for the preparation of 8-hydroxyquinoline from quinoline describes a process where the reaction liquid from the sulfonation step is recycled in a subsequent acidification process, reducing waste discharge and moving towards cleaner production. patsnap.com
Iodination: The iodination of 8-hydroxyquinoline can proceed via electrophilic substitution. The kinetics and mechanism of this reaction are consistent with a reaction between molecular iodine and the oxinate anion. rsc.org The efficiency and atom economy of this step would depend on the specific iodinating agent used and the regioselectivity of the reaction.
Improving the atom economy of these steps could involve the use of catalytic systems. For example, nanocatalysts are being explored for the synthesis of quinoline derivatives to improve efficiency and allow for catalyst recovery and reuse. nih.govresearchgate.net
The table below outlines the key reactions in the synthesis of this compound and considerations for improving their atom economy and sustainability.
| Reaction Step | Conventional Reagents | Green Chemistry Considerations |
| Quinoline Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, nitrobenzene (B124822) (Skraup) iipseries.org | Development of one-pot, multicomponent reactions; use of recyclable catalysts (e.g., nanocatalysts). rsc.orgnih.gov |
| Hydroxylation | Alkali fusion of 8-quinolinesulfonic acid patsnap.com | Use of milder catalysts to reduce reaction temperature and pressure; reduction in the amount of strong alkali. patsnap.com |
| Sulfonation | Oleum (fuming sulfuric acid) google.com | Recycling of acidic waste streams; investigation of solid acid catalysts or alternative sulfonating agents. patsnap.com |
| Iodination | Molecular iodine | Use of catalytic amounts of iodine activators; development of highly regioselective methods to avoid isomeric byproducts. nih.govcolab.ws |
By focusing on solvent-free methodologies and maximizing atom economy through innovative catalytic and process design, the production of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 8-Hydroxy-7-iodoquinolinesulphonic acid, and how are they optimized for purity?
- Methodological Answer : Synthesis typically involves iodination of 8-hydroxyquinoline derivatives under controlled acidic conditions. Key steps include maintaining a molar ratio of iodine to precursor (1:1.2) at 60–80°C for 6–8 hours. Purification is achieved via recrystallization in ethanol-water mixtures. Purity is validated using HPLC (>98% purity threshold) and elemental analysis (C, H, N, S, I within ±0.3% theoretical values) . Stability during synthesis requires inert atmospheres (N₂) to prevent oxidative degradation .
Q. How do the solubility properties of this compound influence its experimental applications?
- Methodological Answer : The compound exhibits poor water solubility (log10ws = -2.20), necessitating polar aprotic solvents like DMSO or DMF for dissolution in biological assays. Solubility can be enhanced via sulfonic acid group derivatization (e.g., sodium salt formation). Solvent selection impacts reactivity in coordination chemistry studies, particularly with transition metals . Pre-solubility testing at varying pH (2–10) is recommended to avoid precipitation in buffer systems .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies sulfonic acid (-SO₃H) stretches at 1040–1150 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹. Nuclear magnetic resonance (¹H/¹³C NMR) confirms aromatic proton environments (δ 7.5–8.9 ppm) and iodine’s inductive effects on neighboring carbons. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (m/z 351.12) . X-ray crystallography is used for structural elucidation but requires single crystals grown via slow evaporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Discrepancies arise from differences in humidity, temperature, and light exposure. Systematic stability studies should follow ICH guidelines:
- Accelerated testing : 40°C/75% RH for 6 months.
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor degradation via HPLC.
Conflicting data may stem from impurity profiles (e.g., residual iodine); thus, replicate studies with standardized protocols (e.g., USP <1191>) are critical . Meta-analyses of published stability data using ANOVA can identify outlier conditions .
Q. What strategies optimize iodine incorporation efficiency during synthesis to reduce byproducts?
- Methodological Answer : Iodination efficiency depends on:
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvent polarity : Acetic acid enhances iodine solubility vs. aqueous media.
Byproducts (e.g., di-iodinated species) are minimized via kinetic control (short reaction times) and TLC monitoring. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Yield optimization requires DoE (Design of Experiments) approaches, varying temperature, and iodine stoichiometry .
Q. How do computational models predict the metal-chelating behavior of this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model binding affinities for transition metals (e.g., Fe³⁺, Cu²⁺). Key parameters include:
- Charge distribution : Sulfonic acid groups enhance electron withdrawal, stabilizing metal-ligand bonds.
- Steric effects : Iodine at C7 reduces accessibility to metal ions, requiring molecular docking studies (AutoDock Vina) to predict binding sites. Experimental validation via UV-Vis titration (Job’s method) confirms computational predictions .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data in cell-based assays?
- Methodological Answer : Contradictions may arise from cell line variability (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum-free vs. serum-containing media). Solutions include:
- Meta-regression : Adjust for covariates like cell doubling time and passage number.
- Bland-Altman plots : Assess agreement between replicate experiments.
Standardized protocols (e.g., MTT assay with 24-hour incubation) and outlier removal (Grubbs’ test) improve reproducibility .
Data Management and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
